molecular formula C18H15NO4S B12564469 1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide CAS No. 199929-33-4

1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide

Cat. No.: B12564469
CAS No.: 199929-33-4
M. Wt: 341.4 g/mol
InChI Key: VBDYOPMZKQMAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthalene ring, a hydroxy group, and a methanesulfonyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide typically involves multiple steps, including the formation of the naphthalene ring, the introduction of the hydroxy group, and the attachment of the methanesulfonyl-substituted phenyl group. Common synthetic routes may involve:

    Naphthalene Ring Formation: This can be achieved through cyclization reactions involving suitable precursors.

    Hydroxy Group Introduction: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Methanesulfonyl-Substituted Phenyl Group Attachment: This step may involve sulfonation reactions using methanesulfonyl chloride and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthols or naphthylamines.

Scientific Research Applications

1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.

    Industry: The compound can be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the methanesulfonyl-substituted phenyl group may play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide
  • N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide

Uniqueness

1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide is unique due to its specific substitution pattern and the presence of the methanesulfonyl group. This structural feature may confer distinct chemical and biological properties, such as enhanced stability, solubility, or specific interactions with biological targets.

Properties

CAS No.

199929-33-4

Molecular Formula

C18H15NO4S

Molecular Weight

341.4 g/mol

IUPAC Name

1-hydroxy-N-(4-methylsulfonylphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C18H15NO4S/c1-24(22,23)14-9-7-13(8-10-14)19-18(21)16-11-6-12-4-2-3-5-15(12)17(16)20/h2-11,20H,1H3,(H,19,21)

InChI Key

VBDYOPMZKQMAPM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.